N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide
Description
N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide (CAS: CB2202763) is a brominated aromatic compound with the molecular formula C₁₉H₂₀BrNO and a molecular weight of 358.27 g/mol . Its structure comprises a formamide group bridging a 3-bromo-4-methylphenyl moiety and a phenyl-substituted cyclopentyl ring. This compound is primarily utilized as a high-purity intermediate in pharmaceutical synthesis, as evidenced by its commercial availability from specialized suppliers in the UK and Germany .
Properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c1-14-9-10-16(13-17(14)20)21-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMPHUSNVOCYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide typically involves the reaction of 3-bromo-4-methylaniline with phenylcyclopentylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high efficiency, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the aromatic ring and the nature of the appended groups significantly influence the compound’s properties. Key analogs and their characteristics are summarized below:
Key Observations :
- Bromine vs.
- Cyclopentyl vs. Piperazinyl : The phenylcyclopentyl group introduces steric bulk, which may restrict conformational flexibility, whereas the piperazinyl group enables hydrogen bonding and solubility in polar solvents .
- Polar Groups: Hydroxyl and cyano substituents elevate polarity, impacting solubility and metabolic stability. For example, the cyano derivative (C₁₉H₁₈ClN₂O) has a predicted density of 1.27 g/cm³, reflecting compact molecular packing .
Stability and Degradation
- Electron-Withdrawing Groups : Bromine and chlorine substituents may slow oxidative degradation but increase susceptibility to nucleophilic aromatic substitution.
- Steric Protection : The cyclopentyl ring could shield the formamide group from enzymatic hydrolysis, enhancing in vivo stability .
Biological Activity
N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide is a compound with the molecular formula and a molecular weight of 358.27 g/mol. It is recognized for its potential biological activities, which include interactions with various biological targets that may lead to therapeutic applications.
- Molecular Formula :
- Molecular Weight : 358.27 g/mol
- CAS Number : Not specified in the search results.
- Synonyms : this compound
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its mechanism of action and potential therapeutic implications.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may affect various signaling pathways within cells. This inhibition can lead to altered cellular responses, potentially beneficial in treating certain diseases.
- Receptor Binding : this compound interacts with various receptors, influencing their activity and downstream signaling processes.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study 1 : A study demonstrated that this compound exhibited significant inhibition of fibroblast growth factor receptors (FGFRs), which are critical in cell proliferation and differentiation. This suggests potential applications in cancer therapy, where FGFRs are often overexpressed.
- Study 2 : Another research article focused on the compound's neuroprotective properties, indicating that it may play a role in protecting neuronal cells from apoptosis by modulating specific signaling pathways.
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits FGFRs, affecting cell proliferation | Study 1 |
| Receptor Interaction | Binds to receptors influencing cellular signaling | Study 2 |
| Neuroprotection | Protects neuronal cells from apoptosis | Study 2 |
Safety and Toxicology
While exploring its biological activities, it is crucial to consider the safety profile of this compound. Preliminary data suggest that it may exhibit toxicity at higher concentrations, necessitating further investigation into its safety margins and potential side effects.
Q & A
Q. What are the optimal synthetic routes for N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide, and how can reaction yields be maximized?
The synthesis typically involves coupling a brominated aryl amine (e.g., 3-bromo-4-methylaniline) with a cyclopentyl-substituted carbonyl intermediate. A nucleophilic acyl substitution or Ullmann-type coupling may be employed, with copper(I) iodide as a catalyst in anhydrous dimethylformamide (DMF) at 80–100°C . Yield optimization requires rigorous control of stoichiometry (1:1.2 molar ratio of amine to carbonyl) and inert atmosphere conditions to prevent oxidation of intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR are essential for confirming the presence of the bromine-substituted aryl group (δ 7.2–7.8 ppm for aromatic protons) and the cyclopentyl moiety (δ 1.5–2.5 ppm for cyclopentyl protons) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate the molecular ion peak (e.g., [M+H]) and isotopic pattern consistent with bromine (1:1 ratio for Br and Br) .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves stereochemistry and confirms bond lengths/angles (e.g., C–Br bond ≈ 1.89 Å) .
Q. How should researchers handle discrepancies in crystallographic data during structure refinement?
Contradictions in X-ray data (e.g., high R-factor values) may arise from disorder in the cyclopentyl or bromophenyl groups. Use SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters. Validate hydrogen bonding networks (e.g., N–H···O interactions) using Mercury software to ensure geometric plausibility .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in modifying the bromophenyl or cyclopentyl moieties?
Regioselective bromination or functionalization of the aryl ring can be achieved using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) at −78°C, followed by quenching with electrophiles . For cyclopentyl modifications, ring-opening metathesis (Grubbs catalyst) or enantioselective hydrogenation (using chiral ligands like BINAP) may introduce stereochemical diversity .
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states for cross-coupling reactions. Key parameters include:
Q. What analytical approaches resolve contradictions in impurity profiling during scale-up?
Use hyphenated techniques like LC-MS/MS or GC-HRMS to identify trace by-products (e.g., dehalogenated or dimerized impurities). For quantitation, develop a validated HPLC method with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and UV detection at 254 nm. Reference standards for common impurities (e.g., N-(4-methylphenyl) derivatives) are essential .
Q. How does the bromine atom influence the compound’s bioactivity in mechanistic studies?
The bromine atom enhances electrophilic character, facilitating covalent binding to cysteine residues in target enzymes (e.g., kinases). Use competitive activity-based protein profiling (ABPP) with fluorescent probes to map binding sites. SAR studies show that replacing bromine with chlorine reduces inhibitory potency by ~40% in kinase assays .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Toxicity : Acute toxicity (LD50 > 500 mg/kg in rodents) mandates PPE (gloves, goggles) and fume hood use .
- Waste Disposal : Brominated by-products require neutralization with 10% sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
